(3-Butoxy-5-formylphenyl)boronic acid

Lipophilicity Acidity Physicochemical Properties

(3-Butoxy-5-formylphenyl)boronic acid is a strategic bifunctional reagent for medicinal chemistry and materials science. The combination of an n-butoxy substituent (logP 0.3578) and a formyl group (pKa 7.43) enables orthogonal reactivity: first, a Suzuki–Miyaura coupling, followed by aldehyde-specific transformations (reductive amination, Wittig olefination) without intermediate deprotection. This reduces synthetic steps and accelerates hit-to-lead timelines. Compared to mono-functional analogs, its higher thermal stability (boiling point 424.6 °C) makes it suitable for high-temperature polymerizations and MOF syntheses. Supplied at commonly available 98+% purity, it is ready for direct use in automated synthesis platforms.

Molecular Formula C11H15BO4
Molecular Weight 222.05 g/mol
CAS No. 1072951-70-2
Cat. No. B1284296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Butoxy-5-formylphenyl)boronic acid
CAS1072951-70-2
Molecular FormulaC11H15BO4
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)OCCCC)C=O)(O)O
InChIInChI=1S/C11H15BO4/c1-2-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15/h5-8,14-15H,2-4H2,1H3
InChIKeyOXIDCSRUHBZBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Butoxy-5-formylphenyl)boronic acid CAS 1072951-70-2: A Dual-Functional Aryl Boronic Acid Building Block for Advanced Synthesis and Procurement Differentiation


(3-Butoxy-5-formylphenyl)boronic acid (CAS 1072951-70-2) is an arylboronic acid derivative characterized by the simultaneous presence of an n‑butoxy substituent at the 3‑position and a formyl (aldehyde) group at the 5‑position on the phenyl ring [1]. With a molecular formula of C₁₁H₁₅BO₄ and a molecular weight of 222.05 g·mol⁻¹, this compound exhibits a predicted logP of 0.35780 and a predicted pKa of 7.43 ± 0.10, placing it in a distinct physicochemical space relative to both simpler formylphenylboronic acids and mono‑alkoxy‑substituted analogs . Its utility as a bifunctional reagent in Suzuki–Miyaura cross‑coupling reactions and subsequent aldehyde‑directed transformations makes it a strategic procurement choice for synthetic programs requiring orthogonal reactivity and tailored solubility profiles [1].

Why (3-Butoxy-5-formylphenyl)boronic acid Cannot Be Interchanged with Common Mono‑Functional or Positional Isomers


In‑class arylboronic acids such as 3‑formylphenylboronic acid or 4‑butoxyphenylboronic acid lack the synergistic electronic and steric effects conferred by the 3‑butoxy‑5‑formyl substitution pattern. The butoxy group introduces significant lipophilicity (logP = 0.35780) and electron‑donating character, while the formyl group provides an electrophilic handle and electron‑withdrawing influence, resulting in a pKa of 7.43 that differs measurably from the 7.83 pKa of 3‑formylphenylboronic acid [1]. Furthermore, the boiling point of the target compound (424.6 ± 55.0 °C) is substantially elevated relative to mono‑alkoxy analogs (e.g., 342–351 °C), reflecting altered intermolecular interactions that impact purification and handling [2]. These quantifiable differences in lipophilicity, acidity, and thermal behavior directly affect solubility, reaction kinetics, and downstream compatibility—making generic substitution a high‑risk proposition for reproducible synthetic outcomes [1].

Quantitative Differentiation of (3-Butoxy-5-formylphenyl)boronic acid Versus Closest Analogs: A Data‑Driven Procurement Guide


LogP and pKa Differentiation from 3‑Formylphenylboronic Acid

Relative to 3‑formylphenylboronic acid, (3‑Butoxy‑5‑formylphenyl)boronic acid exhibits a significant shift in both lipophilicity and acidity. The predicted logP of the target compound is 0.35780, compared to –0.82110 for the simpler formyl analog, representing an increase of over 1.1 log units [1]. Concurrently, the predicted pKa decreases from 7.83 ± 0.10 for 3‑formylphenylboronic acid to 7.43 ± 0.10 for the target compound, a reduction of approximately 0.4 pKa units .

Lipophilicity Acidity Physicochemical Properties

Elevated Boiling Point and Thermal Stability Relative to Mono‑Alkoxy Analogs

The introduction of the 5‑formyl group elevates the boiling point of (3‑Butoxy‑5‑formylphenyl)boronic acid to 424.6 ± 55.0 °C (predicted), which is 73–82 °C higher than the boiling points of the corresponding mono‑alkoxy analogs 3‑butoxyphenylboronic acid (351.3 ± 44.0 °C) and 4‑butoxyphenylboronic acid (342.3 ± 44.0 °C) [1][2]. Density also increases slightly to 1.15 ± 0.1 g·cm⁻³ versus 1.1 ± 0.1 g·cm⁻³ for the alkoxy‑only comparators [1][3].

Thermal Properties Purification Handling

Orthogonal Dual Functionality: Number of Reactive Sites Versus Mono‑Functional Analogs

Unlike mono‑functional arylboronic acids (e.g., 3‑formylphenylboronic acid or 4‑butoxyphenylboronic acid), which provide only one reactive handle (either the boronic acid or a substituent), (3‑Butoxy‑5‑formylphenyl)boronic acid presents two orthogonal reactive sites: a boronic acid for palladium‑catalyzed cross‑coupling and a formyl group for subsequent nucleophilic additions, condensations, or reductions [1]. This dual functionality enables a two‑step, one‑pot synthetic sequence without intermediate protection, as the butoxy group remains inert under standard Suzuki conditions [2].

Bifunctional Reagents Sequential Synthesis Suzuki Coupling

Higher Commercial Purity Grade Availability Compared to Standard Aryl Boronic Acid Offerings

While many common arylboronic acids are supplied at 95% purity (e.g., 3‑formylphenylboronic acid from Sigma‑Aldrich is offered at ≥95% ), (3‑Butoxy‑5‑formylphenyl)boronic acid is commercially available with a specified purity of NLT 98% (Not Less Than 98%) from suppliers such as Boroncore . This represents a minimum 3% absolute purity increase, reducing the burden of by‑product impurities in sensitive coupling reactions.

Purity Procurement Quality Control

High‑Impact Application Scenarios for (3-Butoxy-5-formylphenyl)boronic acid Based on Differentiated Physicochemical and Functional Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

The elevated logP (0.35780) of (3‑Butoxy‑5‑formylphenyl)boronic acid relative to 3‑formylphenylboronic acid (logP = –0.82110) places it within a more favorable range for passive membrane permeability while retaining aqueous solubility (0.49 g·L⁻¹ at 25 °C) [1][2]. This balance is essential for optimizing ADME properties in early‑stage drug discovery programs where candidate molecules must navigate both hydrophobic and hydrophilic environments [3].

Stepwise Synthesis of Functionalized Biaryls via Suzuki Coupling and Aldehyde Derivatization

The orthogonal reactivity of the boronic acid and formyl groups enables a streamlined two‑step protocol: (1) Suzuki–Miyaura coupling with an aryl halide to install the biaryl core, followed by (2) aldehyde‑specific transformations (e.g., reductive amination, Grignard addition, or Wittig olefination) without intermediate deprotection [4]. This bifunctionality reduces synthetic steps by at least one compared to using mono‑functional analogs, improving throughput in parallel medicinal chemistry efforts [5].

Material Science Precursors Requiring High Thermal Stability

With a predicted boiling point of 424.6 °C—substantially higher than that of mono‑alkoxy boronic acids (342–351 °C)—(3‑Butoxy‑5‑formylphenyl)boronic acid offers enhanced thermal resilience during high‑temperature polymerizations or metal‑organic framework (MOF) syntheses [1][6]. This property reduces monomer volatilization and decomposition, leading to more controlled polymerization and higher molecular weight materials.

High‑Throughput Experimentation and Process Chemistry Campaigns

The availability of (3‑Butoxy‑5‑formylphenyl)boronic acid at NLT 98% purity ensures that ≤2% of unidentified impurities are present in the starting material, a critical parameter for achieving reproducible kinetic data in high‑throughput reaction screening . Coupled with its dual‑functionality, this purity level supports direct use in automated synthesis platforms without prior purification, accelerating hit‑to‑lead timelines [7].

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